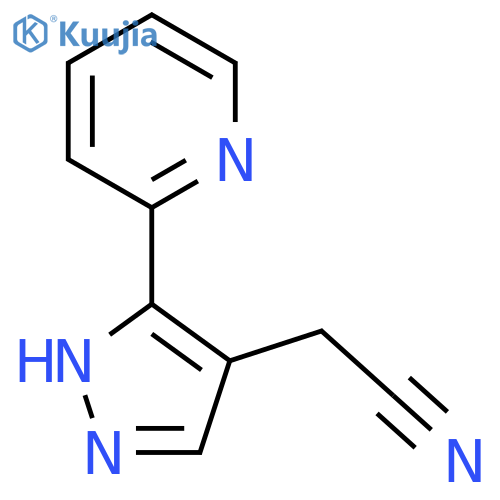

Cas no 2098139-67-2 (2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile)

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

- 2-(5-pyridin-2-yl-1H-pyrazol-4-yl)acetonitrile

- 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

-

- インチ: 1S/C10H8N4/c11-5-4-8-7-13-14-10(8)9-3-1-2-6-12-9/h1-3,6-7H,4H2,(H,13,14)

- InChIKey: ZOODWSISXIBRIC-UHFFFAOYSA-N

- ほほえんだ: N1C(C2C=CC=CN=2)=C(C=N1)CC#N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 232

- トポロジー分子極性表面積: 65.4

- 疎水性パラメータ計算基準値(XlogP): 0.5

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P169491-100mg |

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 100mg |

$ 135.00 | 2022-06-03 | ||

| TRC | P169491-1g |

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 1g |

$ 775.00 | 2022-06-03 | ||

| TRC | P169491-500mg |

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 500mg |

$ 500.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5374-0.25g |

2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 95%+ | 0.25g |

$479.0 | 2023-09-06 | |

| Life Chemicals | F2198-5374-0.5g |

2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 95%+ | 0.5g |

$505.0 | 2023-09-06 | |

| Life Chemicals | F2198-5374-2.5g |

2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 95%+ | 2.5g |

$1064.0 | 2023-09-06 | |

| Life Chemicals | F2198-5374-5g |

2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 95%+ | 5g |

$1596.0 | 2023-09-06 | |

| Life Chemicals | F2198-5374-1g |

2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 95%+ | 1g |

$532.0 | 2023-09-06 | |

| Life Chemicals | F2198-5374-10g |

2-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile |

2098139-67-2 | 95%+ | 10g |

$2234.0 | 2023-09-06 |

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile 関連文献

-

1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrileに関する追加情報

Recent Advances in the Study of 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098139-67-2): A Comprehensive Research Brief

The compound 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098139-67-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The following sections provide a detailed overview of the current state of research, highlighting key advancements and future directions.

Recent studies have demonstrated that 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are pivotal in the development of novel pharmaceuticals. Its unique structural features, including the pyridine and pyrazole moieties, contribute to its ability to interact with biological targets, such as kinases and receptors, making it a promising candidate for the treatment of diseases like cancer and inflammatory disorders. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and confirm its purity and stability under various conditions.

In vitro and in vivo studies have further elucidated the pharmacological properties of 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against specific protein kinases involved in tumor progression. The study utilized molecular docking simulations to predict binding affinities, followed by enzymatic assays to validate the findings. These results underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors.

Another area of interest is the compound's role in modulating immune responses. A recent preprint on bioRxiv highlighted its ability to suppress pro-inflammatory cytokines in murine models, suggesting potential applications in autoimmune diseases. The study employed flow cytometry and ELISA to quantify cytokine levels, providing robust evidence for the compound's immunomodulatory effects. However, further research is needed to assess its safety profile and optimize its pharmacokinetic properties.

Despite these promising findings, challenges remain in the large-scale synthesis and formulation of 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile. Current synthetic routes often involve multi-step processes with moderate yields, prompting researchers to explore greener and more efficient methodologies. Recent advances in flow chemistry and catalytic systems offer potential solutions, as evidenced by a 2024 publication in Organic Process Research & Development, which reported a novel one-pot synthesis with improved yield and scalability.

In conclusion, 2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098139-67-2) represents a compelling area of research in chemical biology and drug development. Its diverse biological activities and synthetic versatility make it a valuable tool for discovering new therapeutics. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanism of action, and addressing scalability challenges to facilitate its transition from bench to bedside.

2098139-67-2 (2-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile) 関連製品

- 1298094-31-1(2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)

- 42079-68-5(2'-Hydroxy-6'-methoxychalcone)

- 343851-34-3(1-Methyl-3-nonylimidazolium bromide)

- 1845690-63-2(4-Bromo-N-methyl-2-(methylsulfonyl)aniline)

- 2171962-60-8(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobicyclo2.2.1heptane-2-carboxylic acid)

- 1696105-83-5(methyl 3-(2,2-dimethylcyclopropyl)-2-methyl-3-oxopropanoate)

- 1270427-55-8(4-amino-4-(thiophen-3-yl)butanoic acid)

- 956713-25-0(2-chloro-N-3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-ylacetamide)

- 1311316-28-5(4-[(Cyclopropylmethyl)(methyl)amino]butanoic acid hydrochloride)

- 602303-26-4(7-Chloro-2-iodothieno[3,2-b]pyridine)